2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is an organic compound with a complex structure that includes a benzofuran core, a chlorobenzoyl group, and a methoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Chlorobenzoyl Group: This step often involves Friedel-Crafts acylation using 2-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl Chloride: A precursor in the synthesis of various benzofuran derivatives.
2-Methylbenzofuran: Shares the benzofuran core but lacks the chlorobenzoyl and methoxyethyl groups.
Uniqueness
2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxyethyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKNOTZQQUJGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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